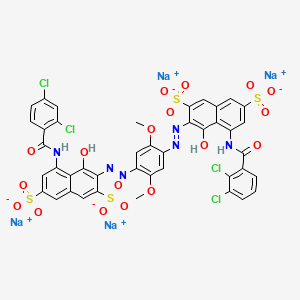
Kirenol
Overview
Description
Kirenol is a potential natural diterpenoid molecule, mainly found in Sigesbeckia species . It has received a lot of interest due to its wide range of pharmacological actions, particularly its significant ability to interact with a wide range of molecular targets associated with inflammation .
Synthesis Analysis
In one study, thirty-one kirenol derivatives were synthesized. The structures of these derivatives were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .Molecular Structure Analysis
Kirenol is a diterpenoid molecule . Researchers have made structural modifications to kirenol to improve its physicochemical and pharmacokinetic properties .Chemical Reactions Analysis
Kirenol has been associated with numerous biological effects, including anticancer, anti-inflammatory, cardioprotective, and antibacterial properties .Physical And Chemical Properties Analysis
The molecular formula of Kirenol is C20H34O4, and its molecular weight is 338.48 . It is stable if stored as directed and should be handled in a well-ventilated place .Scientific Research Applications
Osteoarthritis Treatment
Kirenol has shown potential in the treatment of osteoarthritis (OA), a chronic degenerative disease characterized by articular cartilage destruction and inflammation . Kirenol inhibits the expression of inflammatory mediators such as NO, PGE2, TNF-α, IL-6, COX-2, iNOS, ADAMTS-5, and mitigates the degradation of aggrecan and collagen-II induced by IL-1β . It also inhibits the phosphorylation of PI3K/Akt and NF-κB signaling induced by IL-1β . In vivo studies have shown that Kirenol-treated mice exhibited less cartilage degradation .
Anti-Inflammatory Agent
Kirenol has been identified as a potential natural lead molecule for new drug design, development, and therapy for inflammation . It has a significant ability to interact with a wide range of molecular targets associated with inflammation .
Treatment for Multiple Sclerosis
Preclinical studies suggest that Kirenol has therapeutic potential against inflammation involved in multiple sclerosis .
Treatment for Inflammatory Bowel Disorders
Kirenol may also be effective in treating inflammatory bowel disorders .
Wound Healing in Diabetes
Kirenol has shown promise in the treatment of diabetic wounds .
Cardiovascular Disease Treatment
Kirenol may have potential applications in the treatment of cardiovascular disease .
Bone Damage and Joint Disorders Treatment
Kirenol has been suggested as a potential treatment for bone damage and joint disorders .
Anti-Photoaging Agent
Kirenol has been reported to have anti-photoaging properties .
Mechanism of Action
Target of Action
Kirenol, a potential natural diterpenoid molecule, is known to interact with a wide range of molecular targets associated with inflammation . It has a significant ability to inhibit pro-inflammatory cytokines and reduce the nuclear factor kappa-B (NF-κB) .
Mode of Action
Kirenol’s mode of action is primarily through the inhibition of inflammation. It reduces the expression of pro-inflammatory cytokines and attenuates the nuclear factor kappa-B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . Additionally, it stimulates the expression of heme-oxygenase-1 (HO-1) and the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) .
Biochemical Pathways
Kirenol affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines, reduces NF-κB, attenuates antioxidant enzymes, stimulates HO-1 expression, and induces Nrf2 phosphorylation . These actions contribute to its anti-inflammatory effects.
Result of Action
Kirenol has been found to have a wide range of pharmacological actions. It has shown potential in reducing inflammation involved in multiple sclerosis, inflammatory bowel disorders, diabetic wounds, arthritis, cardiovascular disease, bone damage, and joint disorders . It has also been observed to upregulate Bax expression, downregulate Bcl-2 expression, increase caspase-3 activation, and cytochrome c release, implying that Kirenol-induced apoptosis involves a mitochondrial pathway .
Safety and Hazards
Future Directions
Kirenol has shown good therapeutic potential against inflammation involved in multiple sclerosis, inflammatory bowel disorders, diabetic wounds, arthritis, cardiovascular disease, bone damage, and joint disorders . Future prospects include the development of kirenol-loaded gold nanoparticles for improved drug delivery .
properties
IUPAC Name |
(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNTARIOIRWAB-JPDRSCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52659-56-0 | |
| Record name | Kirenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



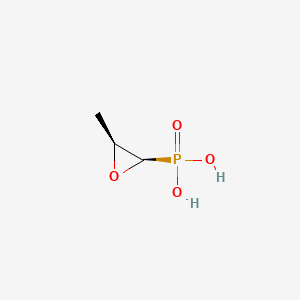

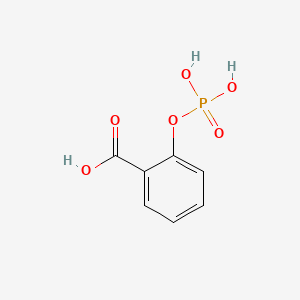

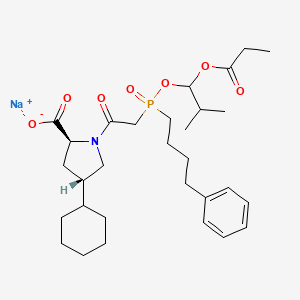


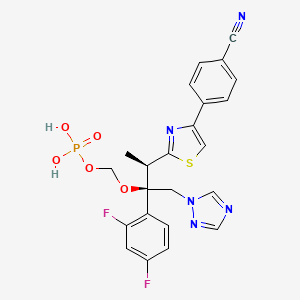
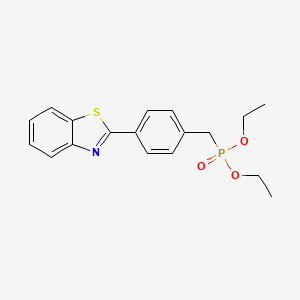

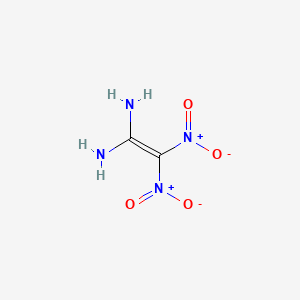
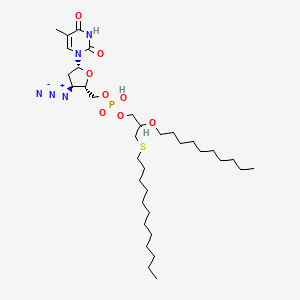
![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)
